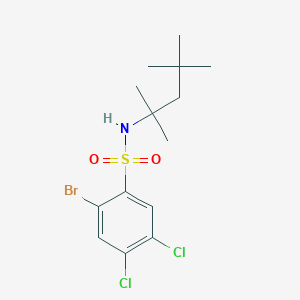
2-bromo-4,5-dichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-bromo-4,5-dichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide” is an organic compound. It contains a benzene ring which is a six-membered ring consisting of six carbon atoms with alternating single and double bonds. The benzene ring in this compound is substituted with bromo, chloro, and sulfonamide groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a benzene ring and introducing the various substituents (bromo, chloro, and sulfonamide groups) in a stepwise manner. The exact synthesis process would depend on the specific reactions used to introduce these groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The benzene ring provides a planar, aromatic base for the molecule. The bromo, chloro, and sulfonamide groups attached to the benzene ring would contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the substituents on the benzene ring. For example, halogens like bromo and chloro are deactivating groups, meaning they decrease the reactivity of the benzene ring towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the sulfonamide group) would affect properties like solubility, melting point, boiling point, etc .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
A novel N-bromo sulfonamide reagent, closely related to the queried compound, was synthesized and characterized. This reagent demonstrated high efficiency as a catalyst in various chemical reactions. For instance, it catalyzed the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a pseudo five-component condensation reaction, offering advantages like high yields, short reaction times, and clean workup (Khazaei, Abbasi, & Moosavi‐Zare, 2014). Additionally, this reagent was used as a catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives (Khazaei, Abbasi, & Moosavi‐Zare, 2016).
Synthesis of Organic Compounds
The same N-bromo sulfonamide reagent was employed for synthesizing 1-carbamato-alkyl-2-naphthols and 1-thioamido-alkyl-2-naphthols, demonstrating its versatility in organic synthesis (Khazaei, Abbasi, & Moosavi‐Zare, 2015).
Catalytic Application in Other Reactions
This reagent was also used for the trimethylsilylation of alcohols and phenols with hexamethyldisilazane, showcasing its utility in different types of chemical reactions (Khazaei, Rostami, Rahmati, & Mahboubifar, 2007). Another study involved its application in tetrahydropyranylation/depyranylation of alcohols and phenols (Khazaei, Rostami, & Mahboubifar, 2007).
Structural Studies
Structural and sulfonamide-sulfonimide tautomerism studies were conducted on 1,2,4-triazine-containing sulfonamide derivatives, providing insights into their structural properties and potential applications (Branowska et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-4,5-dichloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrCl2NO2S/c1-13(2,3)8-14(4,5)18-21(19,20)12-7-11(17)10(16)6-9(12)15/h6-7,18H,8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHWPTHMHZJUQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1Br)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrCl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

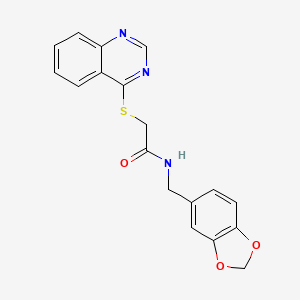
![2-Chloro-N-[1-(2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]acetamide](/img/structure/B2419379.png)
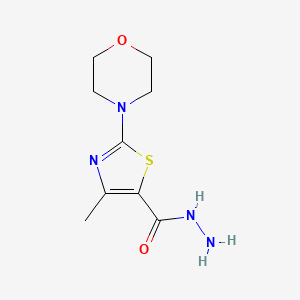

![Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2419386.png)

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2419388.png)
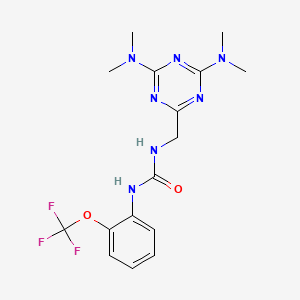
![6-(5-Bromofuran-2-yl)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2419390.png)
![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2419391.png)
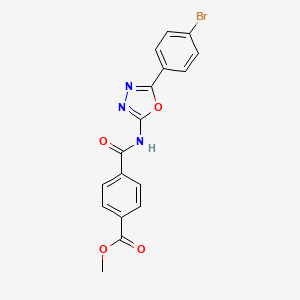

![4-[3-(2-Chloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B2419398.png)
![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2419399.png)